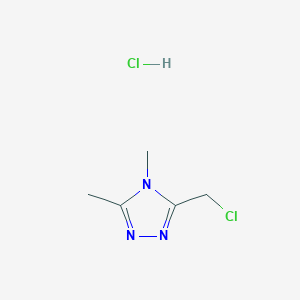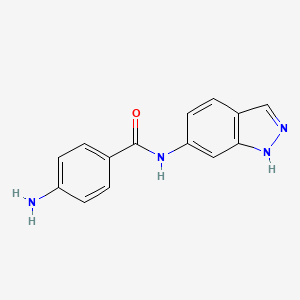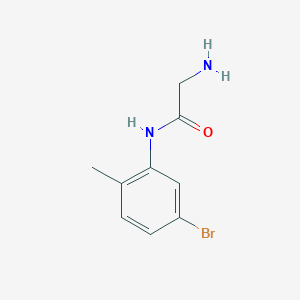![molecular formula C11H10N2O3 B1518680 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde CAS No. 1042783-40-3](/img/structure/B1518680.png)
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde
Overview
Description
“4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde” is a chemical compound that contains an oxadiazole ring. Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They are considered key templates for the development of new therapeutic agents .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the positions of the atoms and the types of bonds between them .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The molecular weight can be determined using mass spectrometry .
Scientific Research Applications
Enzyme Inhibition and Antibacterial Properties
Research into compounds structurally related to 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde has demonstrated potential antibacterial properties and enzyme inhibition capabilities. For example, studies on hydrazone derivatives bearing 1,3,4-oxadiazole have investigated their antibacterial and enzyme inhibition activities, highlighting the biological significance of compounds within this chemical family (Rasool et al., 2015).
Corrosion Inhibition
Compounds featuring the 1,3,4-oxadiazole moiety have also been evaluated for their corrosion inhibition properties. This application is particularly relevant in the field of materials science, where protecting metals against corrosion is crucial for their durability and longevity. A study on benzimidazole bearing 1,3,4-oxadiazoles has shown that these compounds can act as effective corrosion inhibitors for mild steel in acidic environments (Ammal et al., 2018).
Optical Properties and Materials Science
The synthesis and characterization of compounds related to this compound have implications in the development of materials with specific optical properties. For instance, research on aluminum and zinc quinolates with styryl substituents has explored their spectroscopic, thermal, and optical characteristics, contributing to the advancement of materials science (Barberis & Mikroyannidis, 2006).
Synthesis and Characterization
The chemical synthesis and structural characterization of related compounds provide foundational knowledge for understanding the chemical behavior and potential applications of this compound. Studies on the synthesis and antibacterial properties of specific Schiff base compounds offer insights into the methodologies and techniques applicable to similar compounds, paving the way for future research and development in this area (Kakanejadifard et al., 2013).
Properties
IUPAC Name |
4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-8-12-11(13-16-8)7-15-10-4-2-9(6-14)3-5-10/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBRNBVTHZMXEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1518611.png)





